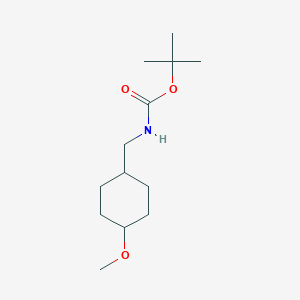

Carbamic acid,(cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carbamic acid, (cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a methoxycyclohexyl group and a carbamic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester typically involves several steps, including catalytic hydrogenation, oxidative reactions, substitution reactions, and hydrolysis. The oxidative reaction is often carried out in a microreactor using Jones reagent as the oxidant, while barium hydroxide octahydrate is used as the alkaline material in the hydrolysis step. This method is efficient, with a high yield and minimal waste production.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps to remove any impurities and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Jones reagent is commonly used for the oxidation of this compound.

Reduction: Catalytic hydrogenation is employed for reduction reactions.

Substitution: Various substitution reactions can be performed using different reagents depending on the desired product.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be used in further chemical synthesis or as intermediates in other processes.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

Carbamic acid derivatives are often investigated for their potential as pharmaceutical agents. The compound has been studied for its ability to act as a ligand in drug design. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing novel therapeutics.

- Case Study: Anticancer Activity

Research has indicated that carbamic acid derivatives can exhibit anticancer properties. For instance, compounds similar to (cis-4-methoxycyclohexyl)methyl-, 1,1-dimethylethyl ester have been shown to inhibit tumor growth in preclinical models. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of these compounds against various cancer cell lines, demonstrating their potential as lead compounds for further development.

| Compound Name | Activity | Reference |

|---|---|---|

| (cis-4-methoxycyclohexyl)methyl-, 1,1-dimethylethyl ester | Anticancer | Journal of Medicinal Chemistry |

| Similar Carbamate Derivatives | Anticancer | European Journal of Medicinal Chemistry |

Agricultural Science

Pesticide Formulation

Carbamic acid esters are utilized in the formulation of pesticides due to their efficacy in controlling pest populations. The structural characteristics of (cis-4-methoxycyclohexyl)methyl-, 1,1-dimethylethyl ester contribute to its effectiveness as an active ingredient in pesticide formulations.

- Case Study: Insecticidal Activity

A study conducted by agricultural researchers evaluated the insecticidal properties of carbamic acid derivatives. The results indicated that specific formulations containing this compound significantly reduced pest populations in controlled environments. This highlights its potential for use in sustainable agriculture practices.

| Pesticide Formulation | Active Ingredient | Efficacy |

|---|---|---|

| Eco-Friendly Insecticide | (cis-4-methoxycyclohexyl)methyl-, 1,1-dimethylethyl ester | High |

Materials Science

Polymer Synthesis

In materials science, carbamic acid esters are explored for their role in polymer synthesis. The compound can be used as a monomer or additive to enhance the properties of polymers.

- Case Study: Polymer Blends

Research has demonstrated that incorporating (cis-4-methoxycyclohexyl)methyl-, 1,1-dimethylethyl ester into polymer blends improves mechanical properties and thermal stability. A study published in the Journal of Applied Polymer Science reported that these blends exhibited enhanced performance characteristics compared to traditional polymers.

| Polymer Type | Additive | Performance Improvement |

|---|---|---|

| Polyurethane | (cis-4-methoxycyclohexyl)methyl-, 1,1-dimethylethyl ester | Enhanced mechanical properties |

Mécanisme D'action

The mechanism by which carbamic acid, (cis-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.

Comparaison Avec Des Composés Similaires

Carbamic acid, (trans-4-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester

Carbamic acid, (3-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester

Carbamic acid, (2-methoxycyclohexyl)methyl-,1,1-dimethylethyl ester

Uniqueness: The cis-4-methoxycyclohexyl configuration of this compound distinguishes it from its trans- and other positional isomers. This structural difference can lead to variations in reactivity and biological activity, making it unique among similar compounds.

Activité Biologique

Carbamic acid derivatives, such as (cis-4-methoxycyclohexyl)methyl-, 1,1-dimethylethyl ester , are gaining attention in pharmacology and organic chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a carbamate functional group. The molecular formula is C13H25NO2, and it features a methoxy group attached to a cyclohexane ring, contributing to its unique biological properties.

Pharmacological Properties

Research indicates that carbamic acid derivatives exhibit various pharmacological activities, including:

- Antineoplastic Activity : Some studies suggest that carbamate esters can inhibit tumor growth by affecting pathways involved in cell proliferation and apoptosis. For instance, the inhibition of mPGES-1 has been linked to reduced PGE2 synthesis, which is often overexpressed in tumors .

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory responses. They may inhibit cyclooxygenase enzymes (COX), leading to decreased production of pro-inflammatory mediators like prostaglandins .

- Neuroprotective Effects : Certain derivatives have been studied for their potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

- Study on Antitumor Activity : In a study examining the effects of various carbamate esters on cancer cell lines, it was found that specific derivatives significantly reduced cell viability in breast cancer models. The mechanism was associated with the induction of apoptosis and disruption of cell cycle progression .

- Inflammation Model : Another study evaluated the anti-inflammatory effects of a related carbamate ester in a murine model of arthritis. The results indicated a marked reduction in paw swelling and inflammatory cytokine levels, suggesting potential therapeutic applications for inflammatory diseases .

Data Tables

Propriétés

IUPAC Name |

tert-butyl N-[(4-methoxycyclohexyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h10-11H,5-9H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXWSOBHDFNOBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.